molecular formula C9H14ClF2NO3S B2470515 2-Chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide CAS No. 2411311-47-0

2-Chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide

Cat. No. B2470515
CAS RN: 2411311-47-0
M. Wt: 289.72
InChI Key: OUSQFKXNSCFCJO-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide, also known as Difluoroethylation Chlorothiophene Acetamide (DCTA), is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DCTA is not fully understood. However, studies have suggested that DCTA may inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. DCTA has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
DCTA has been found to have various biochemical and physiological effects. In vitro studies have shown that DCTA can induce DNA damage and inhibit cell proliferation. In addition, DCTA has been shown to have antioxidant activity, which may contribute to its antitumor and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCTA in lab experiments is its high potency and selectivity against cancer cells and fungi. However, DCTA has some limitations, including its low solubility in water and its potential toxicity to normal cells. Therefore, careful consideration should be given when designing experiments involving DCTA.

Future Directions

There are several future directions for the study of DCTA. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and fungal infections. Another direction is to explore its potential as a building block for the synthesis of novel compounds with improved properties. Furthermore, the mechanism of action of DCTA needs to be further elucidated to fully understand its potential applications.
Conclusion:
In conclusion, DCTA is a synthetic compound that has shown promise in various scientific research applications. Its potential as a drug candidate for the treatment of cancer and fungal infections, as well as its potential as a building block for the synthesis of novel compounds, makes it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action and to address its limitations in lab experiments.

Synthesis Methods

The synthesis of DCTA involves the reaction of 2-chloro-N-(1,1-dioxothian-4-yl)acetamide with 2,2-difluoroethylamine under specific conditions. The process yields a white crystalline solid that can be purified through recrystallization. The purity of the compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

DCTA has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DCTA has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. In addition, DCTA has been found to have potent antifungal activity against Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

2-chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO3S/c10-5-9(14)13(6-8(11)12)7-1-3-17(15,16)4-2-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSQFKXNSCFCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N(CC(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide

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